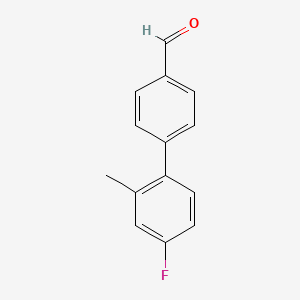

4-(4-Fluoro-2-methylphenyl)benzaldehyde

Description

Its molecular formula is C₁₄H₁₁FO, with a molecular weight of 214.24 g/mol. The compound is characterized by a planar aromatic system with electron-withdrawing fluorine and electron-donating methyl substituents, which influence its electronic properties and reactivity. Limited commercial availability is noted, as it is listed as discontinued in supplier catalogs .

Properties

IUPAC Name |

4-(4-fluoro-2-methylphenyl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO/c1-10-8-13(15)6-7-14(10)12-4-2-11(9-16)3-5-12/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVFVSIGHHDUARW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C2=CC=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluoro-2-methylphenyl)benzaldehyde typically involves the reaction of 4-fluoro-2-methylbenzene with a formylating agent. One common method is the Vilsmeier-Haack reaction, where 4-fluoro-2-methylbenzene reacts with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to form the desired aldehyde .

Industrial Production Methods

Industrial production of 4-(4-Fluoro-2-methylphenyl)benzaldehyde may involve large-scale Vilsmeier-Haack reactions or other formylation techniques. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluoro-2-methylphenyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for nucleophilic aromatic substitution.

Major Products

Oxidation: 4-(4-Fluoro-2-methylphenyl)benzoic acid.

Reduction: 4-(4-Fluoro-2-methylphenyl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Fluoro-2-methylphenyl)benzaldehyde is used in several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

Medicine: The compound is investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

Industry: It is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-(4-Fluoro-2-methylphenyl)benzaldehyde depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, allowing researchers to study enzyme kinetics and inhibition. In pharmaceutical research, it may interact with molecular targets such as receptors or enzymes, influencing biological pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Benzaldehyde Derivatives

Substituent Effects on Reactivity and Properties

The table below compares key structural analogs, highlighting substituent variations and their implications:

Key Observations:

- Electron-Withdrawing vs. Donating Groups : The fluorine in 4-(4-Fluoro-2-methylphenyl)benzaldehyde increases electrophilicity at the aldehyde group compared to methoxy or benzyloxy substituents, making it more reactive in nucleophilic additions .

- Steric Effects : The 2-methyl group in the target compound may hinder steric access to the aldehyde, unlike linear substituents like biphenyl .

Physical and Spectroscopic Properties

- Boiling Point/Density: While direct data for 4-(4-Fluoro-2-methylphenyl)benzaldehyde are unavailable, analogs like 4-(8-fluoro-6-oxo-azepinoindol-yl)benzaldehyde show predicted boiling points of 667.2°C and densities of 1.386 g/cm³, suggesting high thermal stability for fluorinated benzaldehydes .

Biological Activity

4-(4-Fluoro-2-methylphenyl)benzaldehyde is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a fluorinated aromatic group, is being investigated for its interactions with various biological targets, including its anticancer properties and effects on cellular mechanisms.

- Chemical Formula : C14H11FO

- Molecular Weight : 224.24 g/mol

- Structure : The compound features a benzaldehyde functional group attached to a fluoro-substituted aromatic ring, which may influence its reactivity and biological interactions.

Anticancer Properties

Recent studies have indicated that 4-(4-Fluoro-2-methylphenyl)benzaldehyde exhibits significant anticancer activity. For instance, it has been shown to induce apoptosis in cancer cell lines by disrupting microtubule dynamics, similar to other known anticancer agents like combretastatin A-4 (CA-4) .

Table 1: Anticancer Activity in Various Cell Lines

The mechanism by which 4-(4-Fluoro-2-methylphenyl)benzaldehyde exerts its biological effects is primarily through the modulation of cellular pathways involved in apoptosis and cell cycle regulation. The compound has been observed to:

- Inhibit tubulin polymerization, leading to cell cycle arrest.

- Induce apoptosis by upregulating pro-apoptotic factors such as Bax and downregulating anti-apoptotic factors like Bcl2 .

Case Studies

Several case studies have highlighted the efficacy of 4-(4-Fluoro-2-methylphenyl)benzaldehyde in preclinical models:

- Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of 0.095 µM, indicating potent antiproliferative effects.

- Mechanistic Insights : Further mechanistic studies revealed that the compound promotes the release of cytochrome c from mitochondria, facilitating the activation of caspases involved in the apoptotic cascade .

Comparative Analysis with Similar Compounds

In comparison to other fluorinated compounds, 4-(4-Fluoro-2-methylphenyl)benzaldehyde shows unique properties due to its specific substitution pattern. For example, compounds with similar structures but different substituents often exhibit varying levels of cytotoxicity and selectivity towards cancer cells.

Table 2: Comparison of Anticancer Activity

| Compound | IC50 (µM) | Selectivity |

|---|---|---|

| 4-(4-Fluoro-2-methylphenyl)benzaldehyde | 0.095 | High (MCF-7) |

| Combretastatin A-4 (CA-4) | 0.0035 | Very High |

| Other Fluorinated Analogues | Varies | Moderate to Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.